molecular formula C21H34O4 B161070 Carbacyclin CAS No. 69609-77-4

Carbacyclin

Katalognummer B161070
CAS-Nummer: 69609-77-4
Molekulargewicht: 350.5 g/mol
InChI-Schlüssel: XZFRIPGNUQRGPI-WLPVIMDJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Mechanism of the C5 Stereoinversion Reaction in the Biosynthesis of Carbapenem Antibiotics

The biosynthesis of carbapenem antibiotics, which are crucial in combating drug-resistant bacteria, involves a precursor with an incorrect configuration at one of the ring carbons. The CarC enzyme plays a pivotal role in inverting this configuration to produce the active antibiotic. The study by Chang et al. elucidates the mechanism of this inversion, revealing that an Fe(IV)-oxo intermediate abstracts a hydrogen atom from the C5 carbon, and a tyrosine residue donates a hydrogen atom to the opposite face of the resultant radical. This reaction is essential for the formation of the β-lactam ring motif, a characteristic feature of carbapenem antibiotics .

Preparation of Carbocyclic S-adenosylazamethionine

The synthesis of carbocyclic nitrogen analogues of S-adenosylmethionine, such as carba-AdoazaMet, involves a practical synthesis of (-)-aristeromycin. This process includes a stereospecific synthesis of a key intermediate, which is achieved by modifying procedures from D-(-)-ribose. The study demonstrates the feasibility of synthesizing complex molecules that could have significant biological activity .

Chemoenzymatic Synthesis of Aminocyclopentenols

The synthesis of carbocyclic uracil polyoxin C and its alpha-epimer was accomplished through a chemoenzymatic process. This synthesis demonstrates the utility of enantiopure aminocyclopentenols as versatile building blocks for complex molecules. The process includes a palladium-catalyzed substitution reaction and a mild reduction of an alpha-nitro ester, showcasing the potential for efficient and cost-effective synthesis of biologically active compounds .

Synthesis and Biological Activity of Novel Carbacyclins

Carbacyclins with bicyclic substituents on the omega-chain were synthesized and evaluated for their biological activities, including antiplatelet aggregation, blood pressure reduction, and cytoprotective activity. The study identified compound 11a as the most effective for each activity, highlighting the potential for developing new therapeutic agents based on the carbacyclin structure .

Total Synthesis of Carbocyclic Polyoxin C

The racemic form of carbocyclic polyoxin C and its alpha-epimer were synthesized using a diastereodivergent approach from a common intermediate. The synthesis features novel reactions and an improved procedure for uracil ring formation, contributing to the understanding of synthetic strategies for complex carbocyclic molecules .

Three-dimensional Structure of Carnocyclin A

Carnocyclin A is a potent antimicrobial peptide with a broad spectrum of activity. Its structure, determined by NMR, reveals a common structural motif shared with other circular bacteriocins and mammalian saposins. This motif consists of four helices surrounding a hydrophobic core, suggesting that despite diverse functions, many bacteriocins may share a similar three-dimensional arrangement .

Fully Stereocontrolled Syntheses of 3-oxacarbacyclin and Carbacyclin

The synthesis of 3-oxacarbacyclin and a formal synthesis of carbacyclin were achieved through a conjugate addition-azoalkene-asymmetric olefination strategy. This method allowed for the stereoselective establishment of the omega-side chain and the construction of the alpha-side chain, demonstrating the potential for fully controlled synthesis of complex carbacyclin molecules .

Diastereoselective Total Synthesis of Isocarbacyclin

The diastereoselective total synthesis of isocarbacyclin from l-ascorbic acid features a fused bicyclic key intermediate. The synthesis showcases the ability to discriminate diastereotopic groups and faces, leading to the preparation of the key intermediate in multigram quantities, which is crucial for the development of carbacyclin analogues .

Toward the Synthesis of the Carbacylic Ansa Antibiotic Kendomycin

The synthesis of a benzofuran analog of kendomycin was achieved by assembling three major fragments. The synthesis involved epoxide opening and directed ortho lithiation, with the formation of the crucial tetrahydropyran ring through a highly stereoselective cationic cyclization. This study provides insights into the synthesis of complex carbacyclic molecules and the challenges associated with macrocyclization reactions .

In vitro and Pharmacokinetic Properties of the Carbapenems

The carbapenem group of antibiotics, which includes carbacyclin, is characterized by a unique bicyclic ring structure. The discovery and development of carbapenems have led to the identification of numerous compounds with varying biological activities. This study provides an overview of the structural differences between carbapenems and other β-lactam antibiotics, as well as their in vitro and pharmacokinetic properties .

Wissenschaftliche Forschungsanwendungen

Platelet Aggregation and Blood Pressure

Carbacyclin, recognized as a stable analogue of prostacyclin, plays a significant role in the inhibition of platelet aggregation and the regulation of blood pressure. Studies indicate its potent action in inhibiting platelet aggregation induced by agents like ADP or collagen, demonstrating efficacy comparable to prostacyclin. It also influences systemic arterial blood pressure, showcasing its importance in cardiovascular health and potential therapeutic applications (Whittle, Moncada, Whiting, & Vane, 1980).

Microvascular Blood Flow

Research utilizing the rabbit epigastric free flap model sheds light on carbacyclin's role in enhancing microvascular blood flow. It is noted for its vasodilatory properties, which, coupled with its antiplatelet aggregation capabilities, warrant further exploration in microsurgery and related medical fields (Knight et al., 1985).

Placental Transfer

The impact of carbacyclin extends to the domain of pregnancy and fetal health. Studies involving the human placenta reveal that carbacyclin can reverse the inhibitory effects of certain cyclooxygenase inhibitors on placental transfer, highlighting its potential significance in ensuring proper fetal development and addressing complications related to cyclooxygenase inhibitor usage during pregnancy (Kuhn & Stuart, 1987).

Antiatherosclerotic Properties

Carbacyclin demonstrates noteworthy antiatherosclerotic properties. It has been found to mitigate cholesterol accumulation and cell proliferation in atherosclerotic conditions, indicating its potential utility in combating atherosclerosis and related cardiovascular disorders (Baldenkov, Akopov, Ryong, & Orekhov, 1988).

Wirkmechanismus

Target of Action

Carbacyclin, also known as Carbaprostacyclin, is primarily an agonist of the prostaglandin (PGI2) receptor . The PGI2 receptor is a cell-surface receptor that belongs to the rhodopsin-type receptor superfamily . It plays a crucial role in mediating the effects of prostacyclin, a powerful cardioprotective hormone .

Mode of Action

Carbacyclin interacts with its primary target, the PGI2 receptor, and potently inhibits platelet aggregation . This interaction leads to significant changes in the cellular environment, including vasodilation . Additionally, Carbacyclin can induce CPT-1 mRNA expression through PPARδ, independent of the IP receptor signaling pathway .

Biochemical Pathways

Carbacyclin affects several biochemical pathways. It is a PGI2 analogue and activates the IP receptor signaling pathway via PKA . This effect can be inhibited by H-89, a PKA inhibitor . Furthermore, Carbacyclin increases PPRE promoter activity via PPARδ, independent of the IP receptor signaling pathway . These pathways play a crucial role in regulating various physiological processes, including vasodilation and inhibition of platelet aggregation .

Pharmacokinetics

It is known that carbacyclin is a stable analogue of prostacyclin . This stability likely contributes to its bioavailability and efficacy. More research is needed to fully understand the ADME properties of Carbacyclin.

Result of Action

The action of Carbacyclin at the molecular and cellular levels results in potent vasodilation and inhibition of platelet aggregation . These effects are primarily mediated through its interaction with the PGI2 receptor . Additionally, Carbacyclin can induce CPT-1 mRNA expression, which may have further downstream effects .

Safety and Hazards

Carbacyclin should be handled with care to avoid dust formation . It is advised to avoid breathing mist, gas, or vapors, and to avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended .

Zukünftige Richtungen

While specific future directions for Carbacyclin were not found in the search results, the development of carbohydrate-containing therapeutics, which includes Carbacyclin, is a field of ongoing research . The potential development directions include pure carbohydrate drugs, carbohydrate conjugates, carbohydrate scaffolds, carbohydrates vaccines, and glyconanomaterials .

Eigenschaften

IUPAC Name

(5Z)-5-[(3aS,4R,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H34O4/c1-2-3-4-8-17(22)10-11-18-19-13-15(7-5-6-9-21(24)25)12-16(19)14-20(18)23/h7,10-11,16-20,22-23H,2-6,8-9,12-14H2,1H3,(H,24,25)/b11-10+,15-7-/t16-,17-,18+,19-,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZFRIPGNUQRGPI-WLPVIMDJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC1C(CC2C1CC(=CCCCC(=O)O)C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@H]2[C@@H]1C/C(=C\CCCC(=O)O)/C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Carbacyclin

CAS RN

69552-46-1
Record name Carbacyclin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Carbacyclin
Reactant of Route 2
Carbacyclin
Reactant of Route 3
Carbacyclin
Reactant of Route 4
Carbacyclin
Reactant of Route 5
Carbacyclin
Reactant of Route 6
Carbacyclin

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.